An In-depth Technical Guide to (E)-3-Bromoacrylic Acid: Chemical Properties and Structure
An In-depth Technical Guide to (E)-3-Bromoacrylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-Bromoacrylic acid, a halogenated derivative of acrylic acid, serves as a versatile building block in organic synthesis, particularly in the preparation of various pharmaceuticals and other biologically active molecules. Its chemical reactivity, dictated by the presence of a carboxylic acid group, a carbon-carbon double bond, and a bromine atom, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of (E)-3-Bromoacrylic acid, its molecular structure, spectroscopic data, and general experimental protocols relevant to its synthesis and purification.
Chemical and Physical Properties
(E)-3-Bromoacrylic acid is a solid at room temperature.[1] Key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | (2E)-3-Bromoprop-2-enoic acid | [2] |
| Synonyms | (E)-3-Bromo-2-propenoic acid, trans-3-Bromoacrylic acid | [2] |
| CAS Number | 6213-89-4 | [2] |
| Molecular Formula | C₃H₃BrO₂ | [2] |
| Molecular Weight | 150.96 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 117.5-118.5 °C | [3] |
| Boiling Point (Predicted) | 222.4 ± 13.0 °C | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| pKa (Predicted) | 3.73 ± 0.10 | [4] |
Molecular Structure
The structure of (E)-3-Bromoacrylic acid features a three-carbon chain with a carboxylic acid group at one end and a bromine atom attached to the terminal carbon of the double bond. The "(E)" designation indicates that the bromine atom and the carboxylic acid group are on opposite sides of the carbon-carbon double bond, resulting in a trans configuration.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (E)-3-Bromoacrylic acid. Below is a summary of expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two signals for the vinylic protons and a broad singlet for the carboxylic acid proton. The two vinylic protons are diastereotopic and will appear as doublets due to coupling with each other. The proton on the carbon adjacent to the bromine atom will be further downfield than the proton on the carbon adjacent to the carbonyl group. The carboxylic acid proton typically appears as a broad singlet at a chemical shift greater than 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically in the range of 165-185 ppm). The two olefinic carbons will appear in the range of 110-140 ppm.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum of (E)-3-Bromoacrylic acid will exhibit characteristic absorption bands for the functional groups present:
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O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[7]
-
C=C stretch: An absorption in the region of 1620-1680 cm⁻¹ is indicative of the carbon-carbon double bond.
-
C-Br stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[8] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[9]
Experimental Protocols
Synthesis of (E)-3-Bromoacrylic Acid
A common method for the synthesis of (E)-3-bromoacrylic acid is the hydrobromination of propiolic acid. This reaction proceeds via an anti-addition of HBr across the triple bond.
Materials:
-
Propiolic acid
-
Hydrobromic acid (HBr, typically 48% in water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a well-ventilated fume hood, dissolve propiolic acid in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrobromic acid to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with water to remove any unreacted HBr.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
The crude (E)-3-Bromoacrylic acid can be purified by recrystallization.
Materials:
-
Crude (E)-3-Bromoacrylic acid
-
A suitable solvent (e.g., a mixture of hexane and ethyl acetate, or water)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
Reactivity and Applications
The chemical reactivity of (E)-3-bromoacrylic acid is characterized by the interplay of its three functional groups. The carboxylic acid can undergo esterification and amidation reactions. The double bond can participate in addition reactions and polymerizations. The bromine atom can be displaced in nucleophilic substitution reactions or participate in cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules. These properties make it a useful intermediate in the development of pharmaceuticals and other fine chemicals.
Safety Information
(E)-3-Bromoacrylic acid is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[10]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as oxidizing agents and strong bases.
This technical guide provides a foundational understanding of (E)-3-bromoacrylic acid for professionals in research and drug development. For specific applications, further investigation into its reactivity and handling is recommended.
References
- 1. (E)-3-Bromoacrylic acid | C3H3BrO2 | CID 638125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. (E-3-BROMOACRYLIC ACID manufacturers and suppliers in india [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. asdlib.org [asdlib.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. (E)-3-Bromoacrylic acid | 6213-89-4 [sigmaaldrich.com]
